molecular formula C10H11FO2 B2640350 1-(3-Ethoxy-5-fluorophenyl)ethanone CAS No. 1379179-56-2

1-(3-Ethoxy-5-fluorophenyl)ethanone

Cat. No.: B2640350
CAS No.: 1379179-56-2
M. Wt: 182.194
InChI Key: XYDJJMNKBIMVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Fluorinated and Alkoxy-Substituted Aromatic Ketones in Advanced Chemical Methodologies

The incorporation of fluorine and alkoxy groups into aromatic ketones introduces specific properties that are highly sought after in advanced chemical methodologies, particularly in medicinal chemistry and materials science.

Fluorinated Aromatic Ketones: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Fluorinated aromatic ketones, for instance, have been investigated as reversible inhibitors for enzymes like the SARS 3C-like proteinase. nih.gov The strong carbon-fluorine bond often enhances the metabolic stability of drug candidates. acs.org Furthermore, the introduction of fluorine can influence the reactivity of the ketone and the aromatic ring, opening up unique synthetic pathways. sapub.org The use of fluorinating agents like Selectfluor® allows for the selective synthesis of fluorinated ketones. sapub.org

Alkoxy-Substituted Aromatic Ketones: Alkoxy groups, such as the ethoxy group in the title compound, are also important substituents in organic synthesis. They can act as directing groups in electrophilic aromatic substitution reactions and can influence the reactivity of the carbonyl group. mdpi.com The synthesis of α-alkoxyalkyl ketones is a significant area of research, providing access to valuable intermediates for various applications. acs.org The presence of an alkoxy group can also impact the biological activity of a molecule, making alkoxy-substituted aromatic ketones common motifs in pharmacologically active compounds.

The combination of both fluoro and alkoxy substituents on an aromatic ketone, as seen in 1-(3-ethoxy-5-fluorophenyl)ethanone, presents a unique structural motif. This combination can lead to synergistic effects on the molecule's properties, making such compounds attractive targets for synthesis and further investigation.

Research Trajectories for this compound and Related Structural Motifs

Given the functional groups present in this compound, several research trajectories can be envisioned for this compound and its structural analogs.

Medicinal Chemistry: A primary area of interest lies in its potential as a scaffold for the development of novel therapeutic agents. The related compound, 1-(3-ethoxy-5-fluorophenyl)ethan-1-amine, is noted in a patent for an aramide Kv2.1 inhibitor, suggesting that the 3-ethoxy-5-fluorophenyl motif is relevant for biological activity. chiralen.com Future research could involve the synthesis of derivatives of this compound to explore their potential as enzyme inhibitors or receptor modulators. The fluorinated and alkoxy-substituted phenyl ring is a common feature in many bioactive molecules. nih.gov

Organic Synthesis and Methodology Development: The compound itself can serve as a valuable starting material for the synthesis of more complex molecules. Research could focus on developing new synthetic methodologies that utilize the unique reactivity conferred by the fluorine and ethoxy groups. This could include exploring its use in cross-coupling reactions or in the synthesis of novel heterocyclic systems.

Materials Science: Aromatic ketones are sometimes used in the development of new materials, such as polymers or functional dyes. The specific substitution pattern of this compound could impart desirable photophysical or electronic properties, making it a candidate for investigation in materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethoxy-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJJMNKBIMVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Ethoxy 5 Fluorophenyl Ethanone

Established Synthetic Routes for Related Fluoro- and Ethoxy-Substituted Phenyl Ethanones

The synthesis of phenyl ethanones (acetophenones) is a well-established field in organic chemistry. Several classical and modern methods can be adapted to produce the target molecule, 1-(3-ethoxy-5-fluorophenyl)ethanone. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Grignard reactions represent a powerful tool for carbon-carbon bond formation. libretexts.org This approach typically involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile. leah4sci.com For the synthesis of this compound, two primary Grignard strategies can be envisioned.

One pathway involves the preparation of a Grignard reagent from a halogenated precursor, such as 1-bromo-3-ethoxy-5-fluorobenzene. This reagent can then react with an acetylating agent like acetyl chloride or acetic anhydride. However, a more common and often higher-yielding method for preparing ketones from Grignard reagents is the reaction with a nitrile. leah4sci.com In this case, 3-ethoxy-5-fluorobenzonitrile would be treated with methylmagnesium bromide, followed by an acidic workup to hydrolyze the intermediate imine to the desired ketone.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl or nitrile carbon, leading to the formation of an alcohol or a ketone after workup. youtube.com The reaction must be conducted under anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water. libretexts.orgyoutube.com

Table 1: Overview of Grignard Reactions for Ketone and Alcohol Synthesis

Grignard Reagent Electrophile Intermediate Final Product Reference
R-MgX Aldehyde (R'CHO) Alkoxide Secondary Alcohol leah4sci.com
R-MgX Ketone (R'COR'') Alkoxide Tertiary Alcohol leah4sci.com
R-MgX Ester (R'COOR'') Ketone (adds twice) Tertiary Alcohol masterorganicchemistry.com
R-MgX Nitrile (R'CN) Imine salt Ketone leah4sci.com
R-MgX Carbon Dioxide (CO₂) Carboxylate Carboxylic Acid youtube.com

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride. wikipedia.org To synthesize this compound, the logical precursor would be 1-ethoxy-3-fluorobenzene (B1330356).

The reaction is catalyzed by a Lewis acid, with aluminum trichloride (B1173362) (AlCl₃) being the most traditional choice. wikipedia.org However, a stoichiometric amount of the catalyst is often required because the product ketone can form a stable complex with the Lewis acid. wikipedia.org The directing effects of the substituents on the aromatic ring are crucial. The ethoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The powerful activating effect of the ethoxy group would primarily direct the incoming acetyl group to the positions ortho and para to it. The formation of the desired product, where the acetyl group is para to the ethoxy group, is a highly plausible outcome.

Modern variations of this reaction employ a range of other catalysts, including other metal triflates and solid acids, which can offer improved yields, better selectivity, and easier workup. sioc-journal.cnresearchgate.netbeilstein-journals.org

Table 2: Catalysts in Friedel-Crafts Acylation of Benzene Derivatives

Catalyst System Substrate Example Acylating Agent Key Feature Reference
AlCl₃ Benzene Acyl Chloride Traditional, stoichiometric amounts needed wikipedia.org
Bi(OTf)₃ Fluorobenzene (B45895) Benzoyl Chloride Catalytic amounts, effective for deactivated rings researchgate.net
Ln(OTf)₃ Substituted Benzenes N/A Recoverable and reusable catalyst researchgate.net
TfOH and Re(OTf)₃ Fluorobenzene Benzoyl Chloride Synergistic effect, solvent-free conditions sioc-journal.cnepa.gov
FeCl₃·6H₂O in TAAILs Anisole Acetic Anhydride Use of air/water stable ionic liquids beilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is a viable pathway when the aromatic ring is sufficiently electron-deficient, usually due to the presence of strong electron-withdrawing groups (EWGs). researchgate.netbeilstein-journals.org The fluorine atom is an excellent leaving group for SNAr reactions.

A potential synthesis for this compound via SNAr could start with a precursor like 1-(3,5-difluorophenyl)ethanone. The acetyl group acts as a moderate EWG, activating the ring towards nucleophilic attack. Reaction with sodium ethoxide would lead to the substitution of one of the fluorine atoms with an ethoxy group. The position of substitution (meta to the acetyl group) is favorable. Studies on related systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that the fluorine atom can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles under relatively mild conditions. researchgate.netbeilstein-journals.orgnih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution on a Fluorinated Benzene Ring

Substrate Nucleophile (NuH) Base Solvent Product Reference
3-Fluoro-5-nitro-1-(SF₅)benzene Methanol (MeOH) KOH MeOH 3-Methoxy-5-nitro-1-(SF₅)benzene researchgate.net
3-Fluoro-5-nitro-1-(SF₅)benzene Ethanol (B145695) (EtOH) KOH EtOH 3-Ethoxy-5-nitro-1-(SF₅)benzene researchgate.net
3-Fluoro-5-nitro-1-(SF₅)benzene Phenol (PhOH) K₂CO₃ DMF 3-Phenoxy-5-nitro-1-(SF₅)benzene researchgate.net
3-Fluoro-5-nitro-1-(SF₅)benzene Morpholine K₂CO₃ DMF 3-Morpholino-5-nitro-1-(SF₅)benzene researchgate.net
2-Fluoroanisole Isobutyronitrile KHMDS THF 2-(2-Methoxyphenyl)-2-methylpropionitrile orgsyn.org

Complex molecules often require multi-step synthetic sequences, which allow for the careful and regioselective introduction of functional groups. libretexts.org Designing such a pathway involves retrosynthetic analysis, working backward from the target molecule to identify simpler, commercially available starting materials. libretexts.org

A plausible multi-step synthesis of this compound could begin with a more basic precursor, such as 3,5-difluorophenol. The synthetic sequence might proceed as follows:

Williamson Ether Synthesis: The phenolic hydroxyl group is converted to an ethoxy group by reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Introduction of the Acetyl Group: This is the most challenging step. A direct Friedel-Crafts acylation of 1-ethoxy-3,5-difluorobenzene might lack regioselectivity. An alternative is a directed ortho-metalation, where a strong base like n-butyllithium removes a proton from a specific position, followed by reaction with an acetylating electrophile. The directing ability of the ethoxy and fluoro groups would need to be carefully considered.

Alternative Routes: Another pathway could involve starting with 3-ethoxy-5-fluorobenzoic acid. This acid could be converted to its acid chloride and then reacted with an organocadmium or organocuprate reagent (e.g., dimethylcadmium (B1197958) or lithium dimethylcuprate) to yield the ketone.

The development of continuous flow processes for multi-step syntheses is a modern approach that can streamline production, improve safety, and facilitate purification by integrating several reaction and workup steps into a single, continuous sequence. mit.edusyrris.jp

Green Chemistry Approaches in Ethanone (B97240) Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, reduce waste, and use less hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of acetophenone (B1666503) and its derivatives.

Key green chemistry strategies applicable to ethanone synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, supercritical fluids, or ionic liquids. beilstein-journals.orgmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. sioc-journal.cnmdpi.com Research has shown that Friedel-Crafts acylation of fluorobenzene can be performed effectively under solvent-free conditions. sioc-journal.cnepa.gov

Alternative Catalysts: Replacing hazardous and stoichiometric Lewis acids like AlCl₃ with recyclable solid acid catalysts (e.g., zeolites) or highly active, low-loading catalysts like rare earth triflates. sioc-journal.cnresearchgate.netrsc.org

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions, often in aqueous media. mdpi.com

Energy Efficiency: Utilizing methods like microwave irradiation or flow chemistry to reduce reaction times and energy consumption. syrris.jp

A patent for a green synthesis of 2,2-dialkoxy acetophenone derivatives highlights the use of a simple base and an alcohol solvent, avoiding toxic reagents and producing high-purity products with minimal waste. google.com Another approach involves the liquid-phase oxidation of ethylbenzene (B125841) derivatives using oxygen as the oxidant, which represents a greener alternative to traditional methods. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing a synthetic reaction is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the process. For the synthesis of this compound, several parameters would need to be systematically investigated. Using the Friedel-Crafts acylation of 1-ethoxy-3-fluorobenzene as an example, optimization would involve:

Catalyst Screening: Testing a variety of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, Bi(OTf)₃) to identify the most efficient one. researchgate.netbeilstein-journals.org

Solvent Selection: Evaluating the effect of different solvents on reaction rate and selectivity.

Temperature Control: Adjusting the reaction temperature can influence the reaction rate and the formation of side products. Lower temperatures may increase selectivity but require longer reaction times. mit.edu

Reactant Stoichiometry: Varying the molar ratios of the aromatic substrate, acylating agent, and catalyst to find the optimal balance for high conversion and yield.

Reaction Time: Monitoring the reaction progress over time using techniques like HPLC or GC to determine the point of maximum product formation before significant decomposition or side reactions occur. mit.edu

A study on the solvent-free acylation of fluorobenzene demonstrated the importance of such optimization. sioc-journal.cnepa.gov Researchers tested various rare earth triflates as co-catalysts with trifluoromethanesulfonic acid, finding that La(OTf)₃ gave the best performance at 140 °C, achieving a high yield and selectivity for the desired product. sioc-journal.cnepa.gov Such systematic optimization is essential for developing a robust and efficient synthesis for this compound.

Chemical Reactivity and Transformation of 1 3 Ethoxy 5 Fluorophenyl Ethanone

Reactivity of the Carbonyl Group in 1-(3-Ethoxy-5-fluorophenyl)ethanone

The carbonyl group is a primary site for a variety of chemical reactions, making it a versatile handle for synthesizing a wide range of derivatives. ncert.nic.in

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. ncert.nic.in This fundamental reactivity allows for a host of nucleophilic addition and condensation reactions. For instance, it can react with amines to form imines or enamines, and with hydroxylamine (B1172632) to yield oximes.

Condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, can be employed to form new carbon-carbon bonds. In a Claisen-Schmidt condensation, this compound would react with an aldehyde in the presence of a base to form an α,β-unsaturated ketone. These unsaturated ketones are valuable intermediates in the synthesis of more complex molecules, including various heterocyclic compounds.

A related transformation has been documented where a fulvene (B1219640) derivative, (3-chlorophenyl){2-ethoxy-5-[(Z)-hydroxy(phenyl)methylidene]cyclopenta-1,3-dien-1-yl}methanone, was formed as a byproduct in an oxidation reaction. researchgate.net This highlights the potential for complex, multi-step transformations originating from the reactivity of the carbonyl and adjacent groups. researchgate.net

The carbonyl group of this compound can be readily reduced to form the corresponding secondary alcohol, 1-(3-ethoxy-5-fluorophenyl)ethanol (B7990796). This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel can also effect this reduction.

Further oxidation of the ketone is also a possibility. For instance, the Baeyer-Villiger oxidation, which involves treating a ketone with a peroxy acid, would convert this compound into an ester, 3-ethoxy-5-fluorophenyl acetate. This reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and the phenyl ring.

Aromatic Ring Functionalization of the 3-Ethoxy-5-fluorophenyl Moiety

The substituents on the aromatic ring, namely the ethoxy and fluoro groups, along with the acetyl group, dictate the regioselectivity of further functionalization.

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the phenyl ring are paramount. masterorganicchemistry.com The ethoxy group (-OEt) is an activating, ortho-, para-director due to its ability to donate electron density into the ring through resonance. organicchemistrytutor.comlibretexts.orgyoutube.com Conversely, the acetyl group (-COCH₃) is a deactivating, meta-director because it withdraws electron density from the ring. organicchemistrytutor.comyoutube.com The fluorine atom is a deactivating, ortho-, para-director; it deactivates the ring through its strong inductive electron-withdrawing effect but directs ortho and para due to lone pair donation via resonance. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com

Given these competing effects, predicting the outcome of an EAS reaction like nitration or halogenation can be complex. The powerful activating effect of the ethoxy group would likely direct incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). However, the acetyl group deactivates the ring and directs meta to its position (C2 and C6). The fluorine atom also directs to positions ortho and para to it (C2, C4, and C6). Therefore, the positions most activated for electrophilic attack are C2, C4, and C6. Steric hindrance from the existing substituents would also play a role in determining the final product distribution.

SubstituentPositionActivating/Deactivating EffectDirecting Effect
-COCH₃1DeactivatingMeta (to C2, C6)
-OCH₂CH₃3ActivatingOrtho, Para (to C2, C4, C6)
-F5DeactivatingOrtho, Para (to C2, C4, C6)

While the carbon-fluorine bond is generally robust and less reactive in palladium-catalyzed cross-coupling reactions compared to other aryl halides, these reactions are crucial for creating carbon-carbon and carbon-heteroatom bonds. libretexts.org For related compounds where the fluorine is replaced by a more reactive halogen like bromine or iodine, reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are highly effective.

In a Suzuki coupling, an aryl halide (e.g., 1-(3-bromo-5-ethoxyphenyl)ethanone) would react with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. libretexts.orgyoutube.com The general order of reactivity for halogens in these couplings is I > Br > OTf > Cl > F. libretexts.org While direct coupling at the C-F bond is challenging, advancements in catalyst design are continually expanding the scope of these reactions to include less reactive aryl fluorides.

The catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Reaction NameCoupling PartnerBond Formed
Suzuki CouplingOrganoboron compoundC-C
Heck CouplingAlkeneC-C
Buchwald-Hartwig AminationAmineC-N
Stille CouplingOrganotin compoundC-C
Negishi CouplingOrganozinc compoundC-C

Transformations Involving the Ethoxy Group

The ethoxy group, an ether linkage, can be cleaved under specific conditions to yield a phenol. This transformation is typically achieved by treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack of the halide ion on the ethyl group, resulting in the formation of 1-(3-fluoro-5-hydroxyphenyl)ethanone (B2766370) and ethyl iodide.

This demethylation (or in this case, de-ethylation) is a valuable synthetic tool for unmasking a hydroxyl group, which can then be used for further functionalization. It's important to note that cleavage of the aryl-oxygen bond is generally not favored due to the high strength of the sp² C-O bond. youtube.com

Ethers Cleavage and Trans-etherification Reactions

The ether linkage in this compound, while generally stable, can be cleaved under specific reaction conditions to yield the corresponding phenol, 1-(3-fluoro-5-hydroxyphenyl)ethanone. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates. Additionally, the ethoxy group can potentially undergo trans-etherification reactions, where the ethyl group is exchanged for a different alkyl or aryl group.

Ether Cleavage

The cleavage of the aryl ethyl ether in this compound is typically achieved using strong protic acids or Lewis acids. The general mechanism involves the protonation or coordination of a Lewis acid to the ether oxygen, which makes the adjacent carbon atom more susceptible to nucleophilic attack.

Common reagents for this transformation include hydrogen halides (such as hydrogen bromide and hydrogen iodide) and boron trihalides (particularly boron tribromide). The reaction with hydrogen halides proceeds via an SN2 mechanism, where the halide ion attacks the less sterically hindered ethyl group, leading to the formation of 1-(3-fluoro-5-hydroxyphenyl)ethanone and the corresponding ethyl halide.

Boron tribromide is a particularly effective reagent for the cleavage of aryl ethers. The reaction proceeds through the formation of a complex between the boron atom and the ether oxygen, followed by the intramolecular transfer of a bromide ion to the ethyl group. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the desired phenol.

While specific experimental data for the ether cleavage of this compound is not widely published in peer-reviewed journals, the general principles of aryl ether cleavage are well-established. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane (B109758) or chloroform, and careful control of the reaction temperature.

Table 1: General Conditions for Aryl Ether Cleavage

ReagentTypical SolventTemperature Range (°C)General Remarks
Hydrogen Bromide (HBr)Acetic Acid, Dichloromethane25 to 100Often used as a solution in acetic acid or as a gas.
Hydrogen Iodide (HI)Acetic Acid, Dichloromethane25 to 100More reactive than HBr but can be more expensive.
Boron Tribromide (BBr₃)Dichloromethane, Chloroform-78 to 25Highly effective but sensitive to moisture.

Trans-etherification Reactions

Trans-etherification involves the exchange of the alkoxy group of an ether with another alcohol. This reaction is typically catalyzed by acids or metal catalysts. For this compound, a potential trans-etherification reaction would involve reacting it with a different alcohol (R-OH) in the presence of a suitable catalyst to form 1-(3-(alkoxy)-5-fluorophenyl)ethanone and ethanol (B145695).

Recent research has shown that iron(III) catalysts can be effective for such transformations. The proposed mechanism involves the coordination of the iron catalyst to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond and subsequent reaction with another alcohol.

Detailed research findings on the trans-etherification of this compound are limited. However, studies on similar aryl ethers suggest that the reaction is feasible. The efficiency of the reaction would likely depend on the nature of the incoming alcohol and the specific catalyst system employed.

Table 2: Potential Reagents for Trans-etherification

Catalyst TypeExample CatalystPotential Alcohol ReactantGeneral Conditions
Lewis AcidIron(III) Chloride (FeCl₃)Methanol, Propanol, etc.Anhydrous conditions, elevated temperatures.
Brønsted AcidSulfuric Acid (H₂SO₄)Methanol, Propanol, etc.Equilibrium-driven, may require removal of ethanol.

Applications of 1 3 Ethoxy 5 Fluorophenyl Ethanone As a Synthetic Intermediate

The Pivotal Role of 1-(3-Ethoxy-5-fluorophenyl)ethanone in the Construction of Complex Organic Molecules

The strategic placement of the ethoxy and fluoro groups on the phenyl ring of this compound influences its reactivity and provides a handle for further functionalization, making it an attractive precursor for the synthesis of intricate molecular architectures.

A Precursor for Advanced Aromatic and Heterocyclic Systems

While direct studies on the use of this compound for the synthesis of complex aromatic and heterocyclic systems are not extensively documented in publicly available literature, its structural motifs are found in various bioactive compounds. The core structure is a key component in the synthesis of a range of heterocyclic compounds which are of significant interest in medicinal chemistry. For instance, the related 3-ethoxycarbonylmethylenequinoxalin-2-one has been utilized in the synthesis of new substituted and condensed quinoxalines. researchgate.net Similarly, cyclohexan-1,3-dione derivatives, which share some structural similarities, are used to create fused thiazole (B1198619) and 4-hydrazono-4,5,6,7-tetrahydro-2H-indazole derivatives. semanticscholar.org The fundamental reactivity of the ketone group in this compound allows for its participation in various cyclization and condensation reactions, paving the way for the construction of diverse heterocyclic scaffolds.

A Chiral Building Block in Enantioselective Synthesis

Strategies for Derivatization to Access Diverse Compound Libraries

The reactivity of the carbonyl group in this compound allows for a variety of derivatization reactions, enabling the generation of large and diverse compound libraries for screening in drug discovery and materials science.

Formation of Hydrazone and Oxime Derivatives

The ketone in this compound can readily react with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are typically straightforward and provide a facile route to a class of compounds with known biological activities. Similarly, reaction with hydroxylamine (B1172632) leads to the formation of oximes. Both hydrazone and oxime derivatives of various ketones are known to exhibit a range of biological activities and can serve as intermediates for the synthesis of other heterocyclic compounds. While specific examples for this compound are not detailed in the literature, the general synthetic routes are well-established. For instance, a patented method describes the synthesis of 1-(3-Phenoxyphenyl)ethanone, a related compound, which can then be further derivatized. google.com

DerivativeReagentGeneral Reaction Conditions
HydrazoneHydrazine (or substituted hydrazine)Typically in an alcohol solvent, sometimes with acid or base catalysis.
OximeHydroxylamineOften carried out in a polar solvent like ethanol (B145695), frequently with a base to neutralize the hydrochloride salt of hydroxylamine.

Synthesis of Chalcone (B49325) Analogues and Pyrazoline Derivatives from Related Ethanones

One of the most significant applications of acetophenones in organic synthesis is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. nih.govacs.orgeurjchem.com These α,β-unsaturated ketones are versatile intermediates for the synthesis of a wide variety of heterocyclic compounds, most notably pyrazolines. researchgate.net

The general scheme involves the base-catalyzed reaction of an acetophenone (B1666503) with an aldehyde. In the context of this compound, it would react with a suitable aromatic aldehyde to yield a 1-(3-ethoxy-5-fluorophenyl)-3-aryl-prop-2-en-1-one (a chalcone analogue).

These chalcones can then be cyclized with hydrazine hydrate, often in the presence of a catalyst like acetic acid, to afford pyrazoline derivatives. researchgate.net Pyrazolines are a well-known class of five-membered nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. A wide range of chalcone and pyrazoline derivatives have been synthesized and studied for their potential applications in drug discovery. nih.gov

ReactionReactantsGeneral ConditionsProduct Class
Claisen-Schmidt CondensationThis compound, Aromatic AldehydeBase catalyst (e.g., NaOH, KOH) in a polar solvent (e.g., ethanol).Chalcone Analogue
Pyrazoline SynthesisChalcone Analogue, Hydrazine HydrateOften in a solvent like ethanol or acetic acid, sometimes with heating.Pyrazoline Derivative

While specific examples detailing the synthesis and biological evaluation of chalcones and pyrazolines derived directly from this compound are not prevalent in the reviewed literature, the established methodologies strongly suggest its utility as a precursor for these important classes of compounds. The presence of the ethoxy and fluoro substituents on the phenyl ring of the resulting chalcones and pyrazolines would be expected to modulate their biological properties, making them interesting candidates for further investigation.

Spectroscopic Characterization Methodologies for 1 3 Ethoxy 5 Fluorophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 1-(3-Ethoxy-5-fluorophenyl)ethanone. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of acetophenone (B1666503), the aromatic protons typically appear as a multiplet between δ 7.4 and 8.0 ppm, while the methyl protons of the acetyl group resonate as a singlet around δ 2.6 ppm. studyraid.com For this compound, the ethoxy group introduces additional signals: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The fluorine substituent further influences the chemical shifts and splitting patterns of the aromatic protons due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon is typically found in the downfield region of the spectrum. studyraid.com

Advanced NMR Techniques (e.g., 2D NMR, Fluorine NMR)

To unravel complex structures and confirm assignments, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques like ¹H-¹H Correlation Spectroscopy (COSY) are invaluable for establishing proton-proton coupling networks within the molecule. emerypharma.com For instance, COSY can definitively link the methylene and methyl protons of the ethoxy group in this compound. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This provides a comprehensive map of the carbon skeleton and the placement of substituents.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool. wikipedia.orgthermofisher.com Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which often leads to highly resolved spectra with minimal peak overlap. thermofisher.comazom.com For fluoroaromatic compounds, the ¹⁹F chemical shifts are sensitive to the electronic environment, providing valuable information about the substitution pattern on the aromatic ring. nih.govresearchgate.net Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling constants can provide crucial through-bond and through-space conformational information. acs.org The magnitude of these coupling constants can help in determining the relative positions of atoms within the molecule. azom.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula by providing a highly accurate mass measurement of the molecular ion. rasayanjournal.co.in

Electron ionization (EI) is a common technique used in mass spectrometry. The mass spectrum of a simple acetophenone typically shows a molecular ion peak and a prominent base peak corresponding to the loss of a methyl group (CH₃). asdlib.orgmsu.edu Further fragmentation can lead to the loss of the carbonyl group (CO), resulting in a phenyl cation. asdlib.org

In the case of this compound, the fragmentation pattern would be more complex. We would expect to see fragmentation related to the ethoxy and fluoro substituents. For instance, cleavage of the bond next to the carbonyl group can result in the loss of the ethoxy group. libretexts.org The fragmentation of substituted acetophenones is influenced by the nature and position of the substituents on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound. mdpi.com

For this compound, the IR spectrum would show characteristic absorption bands for the following functional groups:

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group, typically appearing in the region of 1680-1700 cm⁻¹. researchgate.net

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O-C Stretches: Bands corresponding to the ether linkage of the ethoxy group.

C-F Stretch: An absorption band for the carbon-fluorine bond, the position of which can vary.

C-H Stretches: Bands for aromatic and aliphatic C-H bonds.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to perform a detailed vibrational analysis and assign the observed bands to specific molecular motions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound that can be crystallized, X-ray diffraction analysis can reveal the precise arrangement of the ethoxy and fluoro substituents on the phenyl ring. researchgate.net It can also elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.netresearchgate.net For example, in the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a related chalcone (B49325), the molecule is nearly planar, and the crystal packing is stabilized by C-H···O/F hydrogen bonding and π–π stacking. iucr.orgiucr.org Such structural details are invaluable for understanding the physical properties and biological activity of these compounds.

Electronic Absorption (UV-Vis) and Derivative Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

The chromophore in this compound is the substituted benzoyl group. The UV-Vis spectrum of acetophenone derivatives typically shows absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The conjugation of the carbonyl group with the aromatic ring leads to characteristic absorption bands. libretexts.org The position and intensity of these bands can be influenced by the substituents on the aromatic ring. For instance, the presence of the ethoxy and fluoro groups will cause shifts in the absorption maxima compared to unsubstituted acetophenone. The UV-Vis spectrum of a molecule can be sensitive to the solvent and pH. bgu.ac.il

The following table summarizes the key spectroscopic data for related compounds, providing a reference for the expected values for this compound.

Spectroscopic TechniqueCompoundKey Data
¹H NMR AcetophenoneAromatic H: δ 7.47-7.97 ppm; Methyl H: δ 2.62 ppm rsc.org
¹³C NMR AcetophenoneCarbonyl C: δ 198.1 ppm; Aromatic C: δ 128.2-137.1 ppm; Methyl C: δ 26.5 ppm rsc.org
¹⁹F NMR Fluoroaromatic CompoundsWide chemical shift range, sensitive to substitution. nih.govresearchgate.net
Mass Spectrometry AcetophenoneMolecular Ion (M+): m/z 120; Base Peak: m/z 105 (M-CH₃) asdlib.org
IR Spectroscopy 1-(3-fluorophenyl)ethanoneC=O stretch, aromatic C=C stretches, C-F stretch nist.gov
UV-Vis Spectroscopy Phenolλ_max (acid form): 270 nm; λ_max (base form): 286 nm bgu.ac.il

Theoretical and Computational Studies of 1 3 Ethoxy 5 Fluorophenyl Ethanone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for investigating the electronic structure and geometric parameters of molecules. Density Functional Theory (DFT) is a widely used computational method that can provide accurate predictions of molecular properties. For 1-(3-Ethoxy-5-fluorophenyl)ethanone, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31++G(d,p), are utilized to determine the optimized molecular geometry in the ground state researchgate.net. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental data if available, for example from X-ray crystallography, to validate the computational model researchgate.net. In the absence of experimental data, the computed geometry serves as a reliable model for the molecule's structure.

Below is an illustrative table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-F 1.35
C=O (carbonyl) 1.22
C-O (ethoxy) 1.37
C-C (phenyl ring avg.) 1.39
**Bond Angles (°) ** O=C-C (acetyl) 120.5
C-O-C (ethoxy) 118.0

Note: The values in this table are illustrative and represent typical results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity wikipedia.orgpku.edu.cn. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity) pku.edu.cnyoutube.com. The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's kinetic stability and chemical reactivity researchgate.net. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the phenyl ring, as these are the most likely sites for electron donation. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing acetyl group, particularly the carbonyl carbon, which is an electrophilic site.

Table 2: Calculated FMO Energies of this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values in this table are illustrative and represent typical results from DFT calculations.

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior ymerdigital.com. The EPS map is plotted onto the electron density surface of the molecule. Different colors on the map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack ymerdigital.commdpi.com. Green regions indicate neutral potential.

In the case of this compound, the EPS map would be expected to show significant negative potential around the oxygen atom of the carbonyl group, the oxygen of the ethoxy group, and the fluorine atom, due to the high electronegativity of these atoms. These areas would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be expected around the hydrogen atoms, particularly those of the methyl group in the acetyl moiety and the methylene (B1212753) group in the ethoxy moiety.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, there are several rotatable bonds that can lead to different conformers. Key rotations would include the orientation of the acetyl group relative to the phenyl ring and the conformation of the ethoxy group. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time nih.gov. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape of the molecule, revealing the preferred conformations and the transitions between them. This information is crucial for understanding how the molecule might interact with other molecules, such as a biological receptor.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be used to identify and characterize molecules olemiss.edu. By performing calculations on the optimized geometry of this compound, it is possible to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequencies can be calculated using DFT, and these can be compared with experimental FT-IR spectra to aid in the assignment of the observed absorption bands to specific vibrational modes of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the structure and assignment of resonances. The good agreement often found between calculated and experimental spectra makes these computational methods a valuable complement to experimental spectroscopic analysis researchgate.net.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic Data Calculated Value Experimental Value
FT-IR (cm⁻¹)
C=O stretch 1685 1680
C-F stretch 1150 1155
¹³C NMR (ppm)
C=O 198.0 197.5
C-F 163.0 162.8
¹H NMR (ppm)
-CH₃ (acetyl) 2.50 2.55

Note: The values in this table are illustrative examples of the type of data obtained from such studies.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves in a crystal lattice in a way that maximizes stabilizing intermolecular interactions. Understanding these interactions is important for predicting the crystal structure and physical properties of a compound. For this compound, several types of intermolecular interactions are possible. These include:

Hydrogen Bonds: Weak C-H···O hydrogen bonds may form between the hydrogen atoms of the phenyl ring or alkyl groups and the oxygen atoms of the carbonyl or ethoxy groups of neighboring molecules.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap researchgate.netnih.gov.

Halogen Bonding: The fluorine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that can interact with a nucleophilic site on an adjacent molecule.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice nih.gov. By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in the most significant intermolecular contacts mdpi.comnih.gov. This analysis provides a detailed picture of the crystal packing and the forces that hold the molecules together.

Advanced Research Perspectives and Future Directions in the Study of 1 3 Ethoxy 5 Fluorophenyl Ethanone

Exploration of Novel Synthetic Pathways

The synthesis of polysubstituted aromatic ketones is a cornerstone of organic chemistry, yet the pursuit of more efficient, selective, and sustainable methods is relentless. For a molecule like 1-(3-Ethoxy-5-fluorophenyl)ethanone, future research will likely focus on moving beyond traditional Friedel-Crafts acylation routes, which can suffer from issues with regioselectivity and harsh conditions.

Advanced synthetic strategies that could be explored include:

Directed Ortho-Metalation (DoM) and Cross-Coupling Reactions: Leveraging the directing capabilities of the ethoxy group or a precursor functional group to achieve precise C-H activation and subsequent acylation or construction of the ketone moiety. This approach offers superior control over isomer formation.

Hypervalent Iodine Reagents: The use of hypervalent iodine compounds for fluorination or acylation reactions is a growing area of interest due to their mild reaction conditions and unique reactivity profiles. organic-chemistry.orgnih.gov For instance, methods for the direct α-fluorination of acetophenone (B1666503) derivatives using iodosylarenes and a fluoride (B91410) source like triethylamine-hydrofluoric acid complex could be adapted to introduce fluorine at different positions or to synthesize α-fluorinated analogs of the title compound. organic-chemistry.orgnih.gov

Grignard and Organometallic Reagents: Developing novel processes using Grignard reagents with specialized catalysts could provide high-yield pathways. For example, processes have been developed for related trifluoromethyl acetophenones by reacting an isomeric mixture of halo benzotrifluoride (B45747) with magnesium to form a Grignard complex, which then reacts with ketene (B1206846) in the presence of a transition metal ligand-acid complex. googleapis.com Adapting such organometallic strategies could offer new routes to this compound.

Phase-Transfer Catalysis: For nucleophilic aromatic substitution reactions, phase-transfer catalysis has been shown to be effective in preparing fluorinated aromatic ketones from polychlorinated precursors. google.com This methodology could be investigated for the synthesis of fluorinated phenyl ethanones from appropriately substituted halo-aromatic starting materials.

Table 1: Potential Novel Synthetic Strategies

Synthetic Strategy Potential Advantage Relevant Research Context
Directed Ortho-Metalation High regioselectivity, mild conditions. General strategy for functionalizing substituted aromatics.
Hypervalent Iodine Chemistry Greener reagents, high selectivity for fluorination. organic-chemistry.org α-Fluorination of various acetophenone derivatives. organic-chemistry.orgnih.gov
Catalytic Grignard Reactions High yield, potential for fewer steps. googleapis.com Synthesis of 3-Trifluoromethyl acetophenone oxime. googleapis.com
Phase-Transfer Catalysis Efficient for nucleophilic aromatic substitution. google.com Preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. google.com

Development of Asymmetric Transformations

The carbonyl group of this compound is a prochiral center, making the development of asymmetric transformations a significant and valuable research direction. The synthesis of enantiomerically pure chiral alcohols derived from this ketone is of particular interest, as these are common building blocks in medicinal chemistry.

Future research in this area will likely concentrate on:

Biocatalytic Reduction: Employing whole-cell biocatalysts or isolated enzymes (ketoreductases) for the asymmetric reduction of the ketone to the corresponding (R)- or (S)-alcohol. Recombinant E. coli cells have been effectively used for the asymmetric reduction of similar ketones, such as 3'-(trifluoromethyl)acetophenone, to produce the chiral alcohol with high enantiomeric excess (>99.9% ee). nih.gov This approach is attractive due to its high stereoselectivity and environmentally benign reaction conditions. nih.gov

Chiral Catalysis: The development of novel transition metal catalysts with chiral ligands for asymmetric hydrogenation or transfer hydrogenation is a promising avenue. Systems based on rhodium, ruthenium, or iridium have been extensively studied for ketone reduction. The goal would be to find a catalyst system that is highly efficient and selective for this specific substrate.

Asymmetric Addition Reactions: Exploring asymmetric nucleophilic additions to the carbonyl group to construct more complex chiral molecules. For instance, asymmetric synthesis of complex heterocyclic structures has been achieved through tandem reactions involving carbonyls. rsc.org

Kinetic Resolution: For racemic mixtures of derivatives, kinetic resolution using chiral catalysts or enzymes can be employed to isolate one enantiomer. This has been demonstrated in the synthesis of optically pure 1,3-oxazolidine derivatives. researchgate.net

The development of these asymmetric methods would provide access to valuable chiral synthons, significantly broadening the potential applications of this compound derivatives in fields requiring stereospecific interactions, such as pharmacology. nih.gov

Integration into Advanced Materials Science

The unique electronic properties conferred by the fluorine and ethoxy substituents make this compound and its derivatives interesting candidates for advanced materials. Fluorinated organic molecules are known for their distinct thermal, electronic, and liquid crystalline properties.

A particularly exciting future direction is the application of fluorinated acetophenones in Molecular Solar Thermal (MOST) energy storage systems . Research has demonstrated that the reversible isomerization of certain ortho-substituted acetophenones into a higher-energy benzocyclobutenol isomer can store solar energy. scispace.com The strategic placement of fluorine atoms, often as a trifluoromethyl group, was found to be key in enhancing the stability of the energy-storing isomer and preventing unwanted side reactions. scispace.com

Future research could investigate whether this compound or its isomers could be integrated into such a system. The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom could modulate the photochemical properties and the energy landscape of the isomerization process. This could lead to the development of new molecular pairs for long-term, controllable heat release for applications like thermal batteries. scispace.com

Table 2: Potential Material Science Applications

Application Area Underlying Principle Role of Fluorinated Acetophenone
Solar Energy Storage (MOST) Reversible light-driven molecular isomerization. Serves as the photoswitchable molecule, storing energy in a strained isomer. scispace.com
Liquid Crystals Molecular shape and dipole moment influencing phase behavior. The rigid core and specific substituents could induce liquid crystalline phases.
Organic Electronics Tuning of HOMO/LUMO energy levels. Substituents modulate electronic properties for use in semiconductors or emitters.

Computational Design and Predictive Modeling for Related Compounds

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methods offer a powerful approach to guide future experimental work, saving time and resources.

Key areas for future computational research include:

Predictive Reaction Modeling: Developing quantitative models to predict the outcomes of reactions. By creating a library of sterically and electronically varied ketones and analyzing their performance in specific reactions, robust mathematical models can be built to predict enantioselectivity or yield for new substrates like this compound. pnas.org

Conformational Analysis: Using Density Functional Theory (DFT) calculations to understand the conformational preferences of the molecule. For fluoro-substituted acetophenones, DFT calculations have been used to confirm that s-trans conformers are more stable due to the repulsion between the polar C-F and C=O bonds. nih.gov This knowledge is crucial for designing molecules with specific shapes for biological targets or material applications. nih.gov

Virtual Screening and Drug Discovery: Employing predictive models to assess the potential biological activity of derivatives. By leveraging large datasets of curated chemical and biological information, machine learning models can predict drug-target interactions, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, accelerating the drug discovery process. cas.org

Property Prediction: Using machine learning combined with natural language processing to predict physical properties, such as odor character, from molecular structure and spectroscopic data. plos.orgplos.org This can guide the development of new compounds in the flavor and fragrance industry.

The synergy between computational modeling and experimental synthesis will be crucial for efficiently exploring the chemical space around this compound and identifying the most promising derivatives for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Ethoxy-5-fluorophenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using 3-ethoxy-5-fluorobenzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

  • Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or toluene to stabilize the reactive intermediates.
  • Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ ensures efficient activation .
    • Validation : Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 4:1) and confirm purity through GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent effects:
  • Ethoxy group : δ ~1.4 ppm (CH₃), δ ~4.1 ppm (OCH₂).
  • Fluorine : Deshields adjacent protons (δ ~6.8–7.2 ppm for aromatic protons).
  • Mass Spectrometry (EI) : Look for molecular ion [M]⁺ at m/z 196 and fragmentation patterns (e.g., loss of COCH₃ at m/z 153).
  • IR : Confirm ketone C=O stretch at ~1680–1720 cm⁻¹ .

Q. How can phase change data (e.g., boiling point) guide purification strategies?

  • Methodological Answer : Use vacuum distillation based on reported boiling points (e.g., T₆₀₀ₘ = 469.2 K for analogous fluorophenyl ethanones). Adjust pressure to lower the effective boiling point and prevent thermal decomposition .

Advanced Research Questions

Q. How do the ethoxy and fluorine substituents influence regioselectivity in Friedel-Crafts acylation?

  • Methodological Answer :

  • Ethoxy group : Strongly activates the aromatic ring via electron donation (+M effect), directing acylation to the para position relative to the ethoxy group.
  • Fluorine : Exerts an electron-withdrawing (-I) effect, deactivating the ring but directing substitution meta to itself.
  • Net effect : Competitive directing leads to preferential acylation at the position balancing both effects. Computational modeling (e.g., DFT) can predict the dominant pathway .

Q. How can researchers resolve contradictions in reported thermodynamic or spectroscopic data?

  • Methodological Answer :

  • Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and high-resolution MS for accurate mass validation.
  • Reference standards : Cross-check with NIST data (e.g., Tboil = 469.2 K for fluorophenyl ethanones) to identify outliers .

Q. What role does this compound play in catalytic systems?

  • Methodological Answer : The compound can act as a ligand precursor in cyclometalated palladacycles. For example:

  • React with Pd(OAc)₂ in acetonitrile to form a Pd(II) complex.
  • Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under optimized conditions (e.g., 80°C, K₂CO₃ base).
  • Characterize catalytic intermediates via X-ray crystallography or EXAFS .

Q. How can computational chemistry predict reactivity in derivatization reactions?

  • Methodological Answer :

  • Electronegativity and hardness : Calculate using Parr’s method (η = ½(I - A)) to predict sites prone to nucleophilic/electrophilic attacks.
  • DFT simulations : Model transition states for reactions like oxidation (e.g., ketone → carboxylic acid) or reduction (ketone → alcohol).
  • Solvent effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.